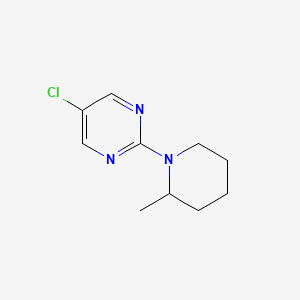

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine is a chemical compound with the molecular formula C10H14ClN3 It is a pyrimidine derivative that features a chloro group at the 5-position and a 2-methylpiperidin-1-yl group at the 2-position

準備方法

The synthesis of 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 2-position of the pyrimidine ring with the 2-methylpiperidin-1-yl group .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes selective displacement due to electronic and steric effects:

Key Finding : The 2-methylpiperidin-1-yl group at position 2 directs regioselectivity by deactivating position 4 via electron donation, favoring substitutions at position 5 .

Cross-Coupling Reactions

The pyrimidine core participates in palladium-catalyzed couplings:

a. Buchwald–Hartwig Amination

Used to install aryl/heteroaryl amines at position 4:

text5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine + 4-((4-methylpiperazin-1-yl)methyl)aniline → 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (IC₅₀ = 14 nM for Axl kinase) [3]

Conditions : Pd2(dba)3, tBuXPhos, tBuOH, 100°C, 12h .

b. Suzuki-Miyaura Coupling

Introduces aryl/heteroaryl boronates at position 5:

textThis compound + Aryl boronic acid → 5-Aryl derivatives (e.g., anticancer agents) [9]

Conditions : Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 90°C .

Stability and Metabolic Profiling

The compound exhibits moderate metabolic stability, as shown in liver microsome assays:

| Species | Half-life (min) | Clint (mL/min/kg) |

|---|---|---|

| Human | 17 | 392.8 |

| Rat | 7.3 | 339.1 |

Table 1 : Hepatic clearance data for 5c analog .

The 2-methylpiperidine group reduces CYP450-mediated oxidation compared to unsubstituted piperidine derivatives .

Comparative Reactivity Analysis

A comparison with analogous pyrimidines reveals enhanced stability:

| Compound | Half-life (Human, min) | Axl IC₅₀ (nM) |

|---|---|---|

| This compound | 17 | 14 |

| 5-Chloro-2-piperidin-1-ylpyrimidine | 4.4 | 49 |

Table 2 : Impact of 2-methyl substitution on stability and potency .

科学的研究の応用

Therapeutic Targeting in Cancer Treatment

The compound has been investigated for its role as a selective inhibitor of the BCL6 protein, which is implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL). Research indicates that derivatives of 5-chloro-2-(2-methylpiperidin-1-yl)pyrimidine can effectively induce the degradation of BCL6, leading to reduced tumor growth in xenograft mouse models. For instance, a specific derivative demonstrated significant binding affinity and improved pharmacokinetic properties, showcasing its potential as a therapeutic agent against DLBCL .

Table 1: Efficacy of Pyrimidine Derivatives Against BCL6

| Compound ID | Binding Affinity (μM) | Tumor Reduction (%) |

|---|---|---|

| CCT369260 | 10 | 70 |

| CCT365386 | 8 | 65 |

Inhibition of Kinase Activity

Another area of application for this compound is its use as an inhibitor of cyclin-dependent kinase 9 (CDK9). Structure-based design strategies have yielded several pyrimidine derivatives that exhibit potent inhibitory activity against CDK9, which is crucial for cell cycle regulation and transcriptional control in cancer cells. The modification of substituents on the pyrimidine ring has been shown to enhance selectivity and potency .

Table 2: CDK9 Inhibition Potency of Pyrimidine Derivatives

| Compound ID | IC50 (μM) | Selectivity Ratio (CDK9/CDK2) |

|---|---|---|

| 30c | 3.05 | 16 |

| 30d | 4.00 | 15 |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of pyrimidine derivatives, including those based on the structure of this compound. These compounds have shown significant inhibition of COX-2 activity, which is a key enzyme involved in inflammatory processes. In vitro studies indicate that certain derivatives possess IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 3: COX-2 Inhibition by Pyrimidine Derivatives

| Compound ID | IC50 (μM) | Comparison with Celecoxib (IC50) |

|---|---|---|

| 5 | 0.04 | Equal |

| 6 | 0.04 | Equal |

Antioxidant Activity

Recent studies have explored the antioxidant capabilities of pyrimidine derivatives, demonstrating their ability to inhibit lipid peroxidation and protect cellular components from oxidative damage. The structure-activity relationship analysis suggests that lipophilicity plays a significant role in enhancing antioxidant activity .

Table 4: Antioxidant Activity of Pyrimidine Derivatives

| Compound ID | Lipid Peroxidation Inhibition (%) |

|---|---|

| 2a | 99 |

| 2f | 95 |

作用機序

The mechanism of action of 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.

類似化合物との比較

Similar compounds to 5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine include other pyrimidine derivatives with different substituents at the 2- and 5-positions. For example:

2-Chloro-5-(2-methylpiperidin-1-yl)pyrimidine: Similar structure but with a different substitution pattern.

5-Chloro-2-(1-piperidinyl)pyrimidine: Lacks the methyl group on the piperidine ring.

5-Chloro-2-(2-ethylpiperidin-1-yl)pyrimidine: Has an ethyl group instead of a methyl group on the piperidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

生物活性

5-Chloro-2-(2-methylpiperidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a chloro group at the 5-position and a 2-methylpiperidine moiety. This structural configuration is pivotal for its biological activity, allowing interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor functions. It acts as a modulator of specific molecular targets, including:

- Enzymes : It may inhibit or activate enzymes involved in critical metabolic pathways.

- Receptors : The compound can bind to receptors, influencing signaling pathways that regulate cellular functions.

The precise mechanism often depends on the target and context of use, which varies across different studies.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit notable anticancer properties. For instance:

- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In one study, compounds similar to this compound showed IC50 values ranging from 0.87 to 12.91 μM in MCF-7 breast cancer cells, outperforming standard treatments like 5-Fluorouracil .

Antimicrobial Activity

Pyrimidines are known for their antimicrobial properties. The compound has been reported to exhibit activity against various pathogens, including bacteria and fungi. A review highlighted the broad spectrum of antimicrobial effects associated with pyrimidine derivatives .

Case Studies

- Study on CDK Inhibition : A study focused on the design of selective CDK9 inhibitors found that modifications similar to those in this compound improved selectivity and potency against cancer cell lines . This underscores the potential of this compound in targeted cancer therapies.

- Metabotropic Glutamate Receptor Modulation : Research into allosteric modulators of metabotropic glutamate receptors revealed that similar compounds could influence neurological pathways, suggesting potential applications in treating CNS disorders .

特性

IUPAC Name |

5-chloro-2-(2-methylpiperidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c1-8-4-2-3-5-14(8)10-12-6-9(11)7-13-10/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRACGGHJRLENM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。